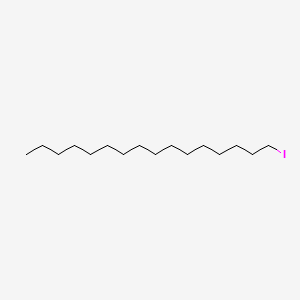

1-Iodohexadecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWHQYDMBYABKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049317 | |

| Record name | 1-Iodohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Iodohexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-77-4, 40474-98-4 | |

| Record name | 1-Iodohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040474984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-IODOHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO95X48M8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation of Alkyl Imidazolium Surfactants

1-Iodohexadecane (B47652) is a key reagent in the synthesis of alkyl imidazolium (B1220033) surfactants. These ionic liquids are formed through the quaternization of an N-substituted imidazole (B134444) with an iodoalkane. sciengine.com For instance, 1-hexadecyl-3-methylimidazolium iodide can be synthesized by reacting 1-methylimidazole (B24206) with 1-iodeohexadecane in acetone. sciengine.com The mixture is heated in an autoclave, and the final product is purified by crystallization. sciengine.com This method is also used to prepare other long-chain imidazolium salts, which have applications as ionic liquids and in the formation of ion-conductive materials. sciengine.comalfa-chemical.com The synthesis of 1-hexadecyl-3-methylimidazolium bromide follows a similar procedure, where 1-bromohexadecane (B154569) is reacted with 1-methylimidazole in ethyl acetate. mdpi.com

The reaction conditions for these syntheses can be varied. For example, the reaction of N-steroid-substituted imidazoles with this compound can be carried out at elevated temperatures (80°C or 100°C) to shorten the reaction time significantly. mdpi.com

Table 1: Synthesis of Alkyl Imidazolium Surfactants

| Product | Reactants | Solvent | Conditions |

| 1-Hexadecyl-3-methylimidazolium iodide | 1-Methylimidazole, this compound | Acetone | 100°C, 12 h, in autoclave |

| 1-Hexadecyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromohexadecane | Ethyl acetate | 65°C, 24 h |

| N-Hexadecyl-N′-(3-oxo-23,24-dinorchol-4-en-22-yl)imidazolium iodide | N-(3-oxo-23,24-dinorchol-4-en-22-yl)imidazole, this compound | CH2Cl2 | 100°C, 2 h |

Chemical Synthesis of Dihydroxyacetone Phosphate Derivatives

1-Iodohexadecane (B47652) is a crucial starting material for the chemical synthesis of 1-O-hexadecyl dihydroxyacetone-3-phosphate, an important intermediate in the biosynthesis of ether lipids. umich.eduresearchgate.net The synthesis begins with the preparation of O-hexadecyl glycolic acid by condensing this compound with ethyl glycolate (B3277807) in the presence of silver oxide. umich.edu This is followed by saponification and liberation of the free acid. umich.edu

Table 2: Synthesis of 1-O-Hexadecyl Dihydroxyacetone-3-Phosphate

| Step | Reaction | Reagents | Key Intermediate |

| 1 | Condensation | This compound, Ethyl glycolate, Silver oxide | O-Hexadecyl glycolic acid |

| 2 | Acid Chloride Formation | O-Hexadecyl glycolic acid, Oxalyl chloride | O-Hexadecyl glycolyl chloride |

| 3 | Diazoketone Formation | O-Hexadecyl glycolyl chloride, Diazomethane | Hexadecyloxy diazoacetone |

| 4 | Phosphorylation | Hexadecyloxy diazoacetone, Phosphoric acid | 1-O-Hexadecyl dihydroxyacetone-3-phosphate |

Formation of Ether Lipids and Plasmalogen Analogues

1-Iodohexadecane (B47652) plays a significant role in the synthesis of ether lipids and their analogues, including plasmalogens. researchgate.netacs.orgacs.org In one approach, a 1-O-alkynyl glycerol (B35011) derivative is alkylated with this compound to produce a long-chain O-alkynyl ether. acs.orgacs.org This intermediate is then converted to a cis-enol ether using a Lindlar catalyst. acs.orgacs.org Subsequent removal of protecting groups yields 1-O-[1'-(Z)-octadecenyl]-sn-glycerol, a key precursor for plasmalogen synthesis. acs.org

Another method involves the reaction of an alcoholate, formed by deprotonating a glycerol derivative with sodium, with this compound to create the ether linkage. beilstein-journals.org This strategy has been employed in the synthesis of lyso-PAF (Platelet-Activating Factor). beilstein-journals.org Furthermore, an improved synthesis of plasmalogen-type lipids utilizes the alkylation of lithioalkoxy allyl intermediates with 1-iodoalkanes, such as this compound, after transmetalation with barium iodide to stereoselectively form O-(Z)-alkenyl ethers. researchgate.net

Synthesis of N,n Dihexadecyl 4 Iodoaniline

The synthesis of N,N-Dihexadecyl-4-iodoaniline involves the dialkylation of 4-iodoaniline (B139537) with 1-iodohexadecane (B47652). rsc.org The reaction is carried out in dehydrated dimethylformamide (DMF) in the presence of sodium carbonate. rsc.org The mixture is heated to facilitate the nucleophilic substitution of the iodine atoms on the hexadecyl chains by the amino group of 4-iodoaniline. rsc.org

Table 3:

| Reactants | Solvent | Base | Conditions |

| 4-Iodoaniline, this compound | Dehydrated DMF | Sodium carbonate | 95°C, 20 h |

Synthesis of Phosphorylated Nitrones

1-Iodohexadecane (B47652) is utilized in the multi-step synthesis of specific phosphorylated nitrones. researchgate.net The synthesis can begin with the reaction of 2-methyl-1-pyrroline (B1218662) with n-butyllithium followed by the addition of this compound to yield 2-heptadecanyl-1-pyrroline. researchgate.net In a different synthetic route, a key step involves the alkylation of a lithiated species with this compound. researchgate.net For example, after treating a starting material with n-BuLi in THF at low temperatures, this compound is added to introduce the hexadecyl chain. researchgate.net The resulting intermediate undergoes further reactions, including phosphorylation and oxidation, to yield the final phosphorylated nitrone. researchgate.net

Quaternization Reactions in Polymer Chemistry

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile replaces a leaving group on a substrate. For this compound, a primary alkyl halide, the reaction mechanism can proceed via either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) pathway, largely dependent on the reaction conditions. byjus.comucsb.edu

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom bonded to the iodine at the same time as the iodide ion departs. byjus.com This concerted mechanism is generally favored for primary alkyl halides like this compound due to lower steric hindrance around the reaction center. byjus.comlumenlearning.com In contrast, the SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com While less common for primary substrates, certain conditions, such as the use of a polar protic solvent, can favor the SN1 pathway. byjus.comsolubilityofthings.com

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN2 Reactions: These reactions are characterized by an inversion of configuration at the reaction center. khanacademy.orgyoutube.com The nucleophile attacks the substrate from the side opposite to the leaving group (backside attack), leading to a predictable and stereospecific inversion of the molecule's three-dimensional arrangement. khanacademy.org If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer, maintaining optical purity. masterorganicchemistry.com

SN1 Reactions: In an SN1 reaction, the departure of the leaving group results in a planar carbocation intermediate. masterorganicchemistry.comlibretexts.org The incoming nucleophile can then attack this flat intermediate from either face with equal probability. masterorganicchemistry.com This leads to a mixture of both retention (attack from the same side as the leaving group) and inversion (attack from the opposite side) of configuration. masterorganicchemistry.commasterorganicchemistry.com If the reaction starts with a chiral substrate, the product is typically a racemic mixture, meaning it contains equal amounts of both enantiomers. libretexts.org

For this compound, which is an achiral molecule, direct observation of stereochemical changes is not possible. However, the principles of stereochemistry are crucial when considering reactions of chiral iodoalkanes.

The rate of a reaction is influenced by the concentrations of the reactants, which provides insight into the mechanism.

SN2 Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. byjus.com This is because both species are involved in the single, rate-determining step. byjus.com The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile].

SN1 Kinetics: The rate of an SN1 reaction is determined solely by the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step and does not involve the nucleophile. masterorganicchemistry.comlibretexts.org The rate law is: Rate = k[Alkyl Halide].

Several factors influence the rates of these reactions:

Nucleophile Strength: Strong nucleophiles favor the SN2 pathway, while the strength of the nucleophile does not affect the rate of an SN1 reaction. lumenlearning.comlibretexts.org

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, leaving it free to attack. solubilityofthings.com Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate through solvation. byjus.comsolubilityofthings.com

Temperature: Increasing the temperature generally increases the rate of both SN1 and SN2 reactions.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step process | One-step (concerted) process |

| Intermediate | Carbocation | None (transition state) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.commasterorganicchemistry.comlibretexts.org | Inversion of configuration khanacademy.orgyoutube.com |

| Substrate Preference | Tertiary > Secondary > Primary byjus.comsolubilityofthings.com | Primary > Secondary > Tertiary byjus.com |

| Nucleophile | Weak nucleophiles favored libretexts.org | Strong nucleophiles favored lumenlearning.com |

| Solvent | Polar protic solvents favored byjus.comsolubilityofthings.com | Polar aprotic solvents favored solubilityofthings.com |

The structure of the alkyl halide plays a critical role in determining whether a substitution reaction proceeds via an SN1 or SN2 mechanism. dalalinstitute.com

Primary Alkyl Halides (like this compound): These substrates strongly favor the SN2 pathway. byjus.com The carbon atom attached to the halogen is relatively unhindered, allowing for easy backside attack by the nucleophile. lumenlearning.com The formation of a primary carbocation required for an SN1 reaction is highly unfavorable due to its instability. solubilityofthings.com

Secondary Alkyl Halides: These can undergo both SN1 and SN2 reactions, and the predominant pathway depends on the specific reaction conditions such as the strength of the nucleophile and the solvent. libretexts.org

Tertiary Alkyl Halides: These substrates react exclusively through the SN1 mechanism. The bulky alkyl groups create significant steric hindrance, preventing backside attack required for an SN2 reaction. byjus.com However, these bulky groups help stabilize the formation of a tertiary carbocation. masterorganicchemistry.com

The long, unbranched alkyl chain of this compound ensures minimal steric hindrance at the alpha-carbon (the carbon bonded to the iodine), making it an ideal substrate for SN2 reactions. dalalinstitute.com

The nature of the leaving group is a crucial factor in both SN1 and SN2 reactions, as the rate-determining step in both mechanisms involves the departure of the leaving group. libretexts.org A good leaving group is a species that is stable on its own.

Among the common halogens, iodide (I⁻) is the best leaving group. libretexts.org This is because it is the weakest base among the halides. The strength of the carbon-halogen bond also plays a role; the C-I bond is the weakest of the carbon-halogen bonds, making it the easiest to break. libretexts.orgquora.com

The order of leaving group ability for the halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ libretexts.org

This trend is directly related to the acidity of their conjugate acids (HI > HBr > HCl > HF). dalalinstitute.com Because iodide is an excellent leaving group, this compound is more reactive in nucleophilic substitution reactions compared to its chloro- and bromo-analogs. libretexts.orgacsgcipr.org

Table 2: Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | 452 |

| C-Cl | 351 |

| C-Br | 293 |

| C-I | 213 |

Note: Lower bond dissociation energy corresponds to a weaker bond and a better leaving group.

Effects of Substrate Structure on Reaction Mechanisms

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions are another major class of reactions for alkyl halides, where a molecule loses atoms or groups of atoms from adjacent carbons to form a double bond. These reactions often compete with nucleophilic substitution.

E2 Reaction (Elimination Bimolecular): This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a π-bond. youtube.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. masterorganicchemistry.com Strong, bulky bases favor the E2 pathway. libretexts.org

E1 Reaction (Elimination Unimolecular): This is a two-step process that begins with the formation of a carbocation intermediate, the same as in an SN1 reaction. youtube.com In the second step, a base removes a proton from a β-carbon, leading to the formation of an alkene. youtube.com The rate is dependent only on the substrate concentration. masterorganicchemistry.com

Nucleophilic substitution and elimination reactions are often in competition, and the outcome depends on several factors. libretexts.orglibretexts.org

Substrate Structure: For a primary alkyl halide like this compound, SN2 reactions are generally favored over E2 reactions, especially with strong, non-bulky nucleophiles/bases. libretexts.org E1 reactions are highly unlikely due to the instability of the primary carbocation.

Nature of the Nucleophile/Base:

Strong, non-bulky bases/good nucleophiles (e.g., OH⁻, OCH₃⁻) will primarily lead to SN2 products with primary substrates. libretexts.org

Strong, bulky bases (e.g., t-butoxide) will favor E2 elimination even with primary substrates because the bulkiness of the base hinders its ability to act as a nucleophile and attack the α-carbon, making it more likely to abstract a β-proton. libretexts.orglibretexts.org

Weak bases/weak nucleophiles (e.g., H₂O, ROH) will react very slowly with primary substrates, but if forced (e.g., with heat), a slow SN2 or E2 reaction might occur.

Temperature: Higher temperatures tend to favor elimination reactions over substitution reactions. masterorganicchemistry.com Elimination results in an increase in the number of molecules, leading to a more positive entropy change, which is favored at higher temperatures.

In the synthesis of 1-hexadecene (B165127) from this compound, an elimination reaction is desired. One reported method uses sodium t-butanolate in water at 50°C with UV irradiation to achieve a 50% yield of the elimination product, 1-hexadecene. chemicalbook.com This illustrates how the choice of a strong, somewhat bulky base and elevated temperature can drive the reaction towards the E2 pathway.

Table 3: Factors Favoring Substitution vs. Elimination for this compound

| Condition | Favored Pathway | Predominant Product |

|---|---|---|

| Strong, non-bulky nucleophile (e.g., NaCN) | SN2 | Heptadecanenitrile |

| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | 1-Hexadecene |

| High Temperature | E2 > SN2 | 1-Hexadecene favored over substitution product |

| Weak nucleophile/base (e.g., H₂O) | Very slow reaction, primarily SN2 if it occurs | 1-Hexadecanol |

Regioselectivity and Stereoselectivity in Alkene Formation

The formation of alkenes from this compound typically proceeds through dehydrohalogenation, an elimination reaction. While specific studies detailing the regioselectivity for this compound are not extensively documented in the searched literature, the outcomes can be predicted based on established reaction mechanisms for primary alkyl halides. msu.edumasterorganicchemistry.comkhanacademy.orgdurgapurgovtcollege.ac.in

Dehydrohalogenation of this compound involves the removal of a hydrogen atom and the iodine atom from adjacent carbons to form a double bond. Since this compound is a primary alkyl halide, the iodine is located at a terminal carbon (C1). The regioselectivity of the elimination reaction determines the position of the newly formed double bond. Abstraction of a proton from the adjacent carbon (C2) is the only pathway that leads to a stable alkene.

The reaction typically follows an E2 (bimolecular elimination) mechanism, especially with a strong, non-hindered base. This mechanism is a one-step process where the base removes a proton from the beta-carbon (C2) at the same time the C-I bond breaks and the pi bond forms. khanacademy.orgdurgapurgovtcollege.ac.in

Regioselectivity : For this compound, there is only one possible beta-carbon with hydrogen atoms (C2). Therefore, the elimination is highly regioselective, leading exclusively to the formation of 1-hexadecene. msu.edukhanacademy.org The formation of other regioisomers is not possible as there are no other adjacent carbons bearing protons. masterorganicchemistry.comdurgapurgovtcollege.ac.in

Stereoselectivity : Stereoselectivity in alkene formation, which refers to the preferential formation of one stereoisomer (E/Z or cis/trans) over another, is not a factor in the dehydrohalogenation of this compound. khanacademy.org Since the product is a terminal alkene (1-hexadecene), it does not have stereoisomers. The two substituents on one of the sp2-hybridized carbons are identical (both are hydrogen atoms), precluding the existence of E/Z isomerism. libretexts.org

Catalytic Dehydrohalogenation by Metal Oxides and Nanoclusters

While the classic approach to dehydrohalogenation involves stoichiometric amounts of base, catalytic methods using metal oxides and nanoclusters offer alternative pathways. These heterogeneous catalysts can facilitate the elimination of hydrogen iodide from alkyl halides. Research in the broader field of catalysis shows that metal oxides are active in the dehydrogenation of alkanes, a related process. nih.gov The principles of surface chemistry, involving active sites on the catalyst surface, govern these reactions.

For this compound, a catalytic dehydrohalogenation process would involve its adsorption onto the surface of a metal oxide. The active sites on the catalyst would then facilitate the cleavage of the C-H and C-I bonds. The precise mechanism, including the nature of the active sites and the surface-bound intermediates, would depend on the specific metal oxide used. While detailed studies on this compound with specific metal oxide catalysts were not found in the search results, the general applicability for light alkanes suggests potential for such transformations. nih.gov

Radical Reactions and Mechanistic Insights

This compound readily participates in radical reactions due to the relatively weak carbon-iodine bond, which can be homolytically cleaved to generate a primary hexadecyl radical.

Photoinitiated Radical Carboxylation with [11C]Carbon Monoxide

Photoinitiated radical reactions provide a method for forming carbon-carbon bonds under mild conditions. The carboxylation of alkyl iodides, including long-chain variants like this compound, with carbon monoxide is a powerful technique for synthesizing carboxylic acids and their derivatives. rsc.org When using isotopically labeled [11C]carbon monoxide, this method becomes valuable for producing radiolabeled compounds for applications like positron emission tomography (PET). semanticscholar.orgnih.gov

Research has demonstrated the feasibility of photoinduced radical-mediated 11C-alkoxycarbonylation to create [11C]esters from primary, secondary, and tertiary alkyl iodides. nih.gov A study on photoinitiated carbonylation with [11C]CO successfully synthesized various [11C]amides from alkyl iodides and amines. nih.gov Although this study did not specifically use this compound, it included other primary alkyl iodides, and the methodology is applicable. nih.govnih.gov

The general mechanism involves:

Initiation : UV irradiation initiates the reaction, often involving a photoinitiator, to generate a radical.

Radical Formation : The initial radical abstracts the iodine atom from this compound, forming a hexadecyl radical.

Carbonylation : The hexadecyl radical adds to [11C]carbon monoxide to form a hexadecanoyl-[11C]acyl radical.

Trapping : This acyl radical is then trapped, for example by an amine, to yield the final [11C]amide product. nih.gov

Electrochemical Generation of Carbon-Centered Radicals

Electrochemistry offers a green and efficient alternative for generating carbon-centered radicals from alkyl iodides without the need for toxic reagents like organotin compounds. ucl.ac.uk An indirect electrochemical approach, mediated by molecular oxygen, can be used to form a hexadecyl radical from this compound. ucl.ac.uk

The proposed mechanism involves a 'redox-relay' system:

Molecular oxygen is reduced at the cathode to generate a superoxide (B77818) radical anion.

The superoxide acts as an electron carrier, transferring an electron to the C-I bond of this compound.

This leads to the collapse of the resulting radical anion, cleaving the C-I bond to release the hexadecyl radical and an iodide ion. ucl.ac.uk

Once generated, this carbon-centered radical can participate in various synthetic transformations, such as intermolecular C-C bond formation with alkene and alkyne acceptors in classic Giese-type reactions. ucl.ac.ukmdpi.com This electrochemical method is noted for its operational simplicity and environmentally benign conditions. ucl.ac.ukresearchgate.netnih.gov

Visible-Light/Silane-Mediated Alkyl-Radical Formation

A remarkably mild and general protocol for generating alkyl radicals from non-activated alkyl iodides utilizes the interaction between a silane (B1218182) and the alkyl iodide, excited by visible light. nih.govsemanticscholar.orgrsc.org This method avoids the need for a photocatalyst. nih.govsemanticscholar.org The process has been successfully applied to a broad range of alkyl iodides for use in Giese addition reactions. nih.govresearchgate.net

The mechanism is understood to proceed as follows:

Initiation : Visible light irradiation excites an interaction between the silane (e.g., tris(trimethylsilyl)silane) and this compound, leading to the homolytic cleavage of the carbon-iodine bond and formation of the hexadecyl radical. nih.govsemanticscholar.org

Propagation : If the radical is used in a Giese addition, it adds to an electron-deficient alkene. The resulting radical then abstracts a hydrogen atom from the silane to form the final product and a silyl (B83357) radical.

Chain Transfer : The generated silyl radical then participates in a halogen atom transfer (XAT) with another molecule of this compound, regenerating the hexadecyl radical and propagating the radical chain. nih.gov

This method is highly valued for its operational simplicity and tolerance of a wide variety of sensitive functional groups. nih.govsemanticscholar.org

Halogen Atom Transfer (XAT) Processes

Halogen Atom Transfer (XAT) is a fundamental process for generating carbon radicals from organic halides and is a key step in many of the radical reactions discussed. mcgill.canih.gov In the context of this compound, XAT involves the abstraction of the iodine atom by another radical species to generate the hexadecyl radical. nih.gov

Various radical species can act as XAT agents. For instance, silyl radicals generated from silanes are effective in abstracting iodine from alkyl iodides, as seen in the visible-light mediated method. nih.govresearchgate.net Other systems, such as N-heterocyclic carbene-ligated boryl radicals, can also serve as potent halogen abstractors under visible-light irradiation. rsc.org Additionally, α-aminoalkyl radicals have been explored as XAT mediators for the homolytic activation of alkyl iodides. mcgill.caresearchgate.net

Radical Addition to Carbon-Heteroatom Multiple Bonds (e.g., C=N)

The addition of carbon-centered radicals to carbon-heteroatom multiple bonds, such as the C=N bond in imines, represents a significant method for forming new carbon-carbon bonds and synthesizing complex amines. While the intermolecular radical addition to imines is less common than its intramolecular counterpart, it is a synthetically valuable reaction. mdpi.comresearchgate.net The reactivity of the C=N bond towards radicals is often lower than that of carbonyl compounds, necessitating activation strategies. zioc.ru

One approach involves the use of organozinc reagents generated in situ from 1-iodoalkanes, like 1-iodoheptadecane (B13431047), which then react with imines under visible light irradiation in the presence of a photocatalyst. zioc.ru A key aspect of this process is the likely coordination of the imine with the zinc compound, which acts as a Lewis acid. This coordination is thought to facilitate the radical addition and stabilize the resulting N-centered radical intermediate. zioc.ru

Another strategy employs the Et2Zn/O2 system in conjunction with iodoalkanes to generate alkyl radicals for addition to glyoxylate (B1226380) imines, leading to the formation of α-amino acids. mdpi.com Similarly, methyl radicals from Me2Zn/O2 can add to the C=N bond, which is activated by the Lewis acidity of the zinc species. mdpi.com Primary alkyl iodides are effective radical precursors in these transformations. mdpi.com

The general mechanism for radical addition to imines involves the generation of an alkyl radical from a precursor like 1-iodoheptadecane. This nucleophilic radical then adds to the electron-deficient C=N double bond of an activated imine. mdpi.comnih.gov The activation of the imine can be achieved through protonation or coordination to a Lewis acid, which lowers the energy of the LUMO of the C=N bond, making it more susceptible to attack by the singly occupied molecular orbital (SOMO) of the radical. mdpi.comnih.gov

Transition Metal-Catalyzed Transformations

The synthesis of symmetrical long-chain alkanes can be achieved through the palladium-catalyzed homocoupling of 1-iodoalkanes. A notable example is the reductive coupling of 1-iodoeicosane using hydrazine (B178648) as a reducing agent in the presence of a palladium catalyst, which yields tetracontane (B166389) (C40H82). oup.comoup.com This reaction demonstrates that higher 1-iodoalkanes can produce the corresponding symmetrical alkanes in good yields. oup.comresearchgate.net The yield of the coupling product, however, tends to decrease as the carbon chain length of the 1-iodoalkane becomes shorter. oup.comoup.comresearchgate.net

The reaction is catalyzed by palladium, and palladium chloride is typically reduced to its metallic form at the beginning of the reaction. oup.com The proposed mechanism does not involve alkylhydrazine or alkene intermediates. Instead, it is presumed to proceed through an alkylpalladium complex. The hydrazine serves to reduce the palladium iodide species that forms during the catalytic cycle. oup.com

Table 1: Effect of 1-Iodoalkane Chain Length on Homocoupling Yield

| 1-Iodoalkane | Coupling Product | Yield (%) |

|---|---|---|

| 1-Iodoeicosane | Tetracontane | 74 |

| This compound | Dotriacontane | 68 |

| 1-Iodododecane | Tetracosane | 55 |

| 1-Iodooctane | Hexadecane | 30 |

Data derived from trends described in literature. oup.comoup.comresearchgate.net

Palladium-catalyzed carbonylative cross-coupling reactions of 1-iodoalkanes provide a powerful method for the synthesis of unsymmetrical ketones. researchgate.netresearchgate.net These reactions typically involve the coupling of an alkyl iodide, carbon monoxide (CO), and an organometallic reagent in the presence of a palladium catalyst. uwindsor.ca

A significant challenge in the carbonylation of alkyl halides is the relatively slow rate of oxidative addition to the metal center and the propensity for β-hydride elimination. acs.orgcapes.gov.br To overcome these issues, a hybrid approach combining radical chemistry with palladium catalysis has been developed. acs.orgcapes.gov.br Under photoirradiation, an alkyl radical is generated from the 1-iodoalkane. This radical then participates in a series of steps that ultimately lead to the formation of an acylpalladium species, which can then undergo further reaction to yield the desired ketone. acs.orgcapes.gov.brresearchgate.net

For instance, the three-component coupling of 1-iodoalkanes, CO, and terminal alkynes, facilitated by a palladium catalyst and light, produces alkyl alkynyl ketones in good yields. acs.org Similarly, carbonylative cross-coupling with organoboron compounds, such as 9-alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) derivatives, can be used to synthesize unsymmetrical ketones. rsc.org The use of light in these reactions often accelerates the process, suggesting a radical mechanism for the oxidative addition step. rsc.orgscispace.com

Table 2: Examples of Palladium-Catalyzed Carbonylative Cross-Coupling of Iodoalkanes

| Iodoalkane | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 1-Iodoalkane | Terminal Alkyne | PdCl2(PPh3)2 / Light | Alkyl Alkynyl Ketone |

| 1-Iodoalkane | 9-Alkyl-9-BBN | Pd(PPh3)4 / Light | Unsymmetrical Ketone |

| Iodoalkene | 9-Alkyl-9-BBN | Pd Catalyst / Light | Cyclized Ketone |

Information compiled from various sources. acs.orgrsc.orgscispace.com

Palladium-catalyzed cross-coupling reactions of 1-iodoalkanes with organoindium reagents have emerged as a highly efficient method for carbon-carbon bond formation. organic-chemistry.orgacs.org Triorganoindium compounds (R3In) are particularly noteworthy because they can transfer all three of their organic groups to the electrophile, leading to high atom economy. researchgate.netacs.org These reagents exhibit low toxicity and a high degree of chemoselectivity, tolerating a wide range of functional groups. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction proceeds with various organic groups on the indium, including alkyl, vinyl, alkynyl, and aryl groups, coupling with aryl and vinyl iodides or triflates in excellent yields. organic-chemistry.orgacs.org The cross-coupling can also be extended to carbonylative processes, where an atmosphere of carbon monoxide is introduced to produce unsymmetrical ketones. researchgate.netcapes.gov.br These reactions are efficient, often proceeding with only a catalytic amount of the palladium complex and a substoichiometric amount of the triorganoindium reagent relative to the electrophile. acs.orgudc.es The reactions can also be performed in aqueous media, enhancing their environmental sustainability. organic-chemistry.org

Table 3: Palladium-Catalyzed Cross-Coupling of Triorganoindium Reagents with Organic Halides

| Organoindium Reagent (R3In) | Electrophile | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Triphenylindium | 4-Iodotoluene | Pd(PPh3)2Cl2 | 4-Phenyltoluene | 96 |

| Tri(p-tolyl)indium | 4-Iodotoluene | Pd(PPh3)2Cl2 | 4,4'-Bitolyl | 95 |

| Tri(1-hexynyl)indium | 4-Iodotoluene | Pd(PPh3)2Cl2 | 4-(1-Hexynyl)toluene | 92 |

| Tributylindium | 1-Iodonaphthalene | Pd(PPh3)4 | 1-Butylnaphthalene | 90 |

Data based on representative examples from the literature. acs.orgudc.es

The combination of radical chemistry and palladium catalysis provides a powerful strategy for overcoming the challenges associated with the reactions of alkyl halides, including 1-iodoheptadecane. acs.orgcapes.gov.br In many palladium-catalyzed reactions involving alkyl iodides, particularly those that are accelerated by light, the initial step is the formation of an alkyl radical. acs.orgcapes.gov.brresearchgate.netbohrium.com

This hybrid approach is especially effective in carbonylation reactions. acs.orgcapes.gov.brresearchgate.net Stereochemical and radical clock experiments support a mechanistic pathway where the interplay between radical and palladium-catalyzed steps is crucial. acs.orgd-nb.infochinesechemsoc.orgresearchgate.net For example, in the palladium-catalyzed/light-induced cyclizative carbonylation of iodoalkenes, the reaction proceeds through the generation of a radical, followed by cyclization. acs.org The resulting cyclized radical can then interact with the palladium catalyst in the subsequent carbonylation steps.

This synergistic mechanism has been applied to a variety of transformations, including the synthesis of esters, lactones, amides, and ketones. acs.orgcapes.gov.brresearchgate.net The oxidative addition of the iodoalkane to the palladium(0) complex can proceed, at least in part, through a radical process, which can sometimes lead to side products resulting from radical cyclization if an appropriate unsaturated moiety is present in the alkyl chain. scispace.com The understanding of this interplay allows for the design of novel multicomponent reactions that would be difficult to achieve through purely ionic or purely radical pathways. acs.orgacs.org

Cross-Coupling with Organoindium Reagents

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a significant area of organic synthesis, offering a cost-effective alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. imperial.ac.uk The mechanism of these reactions is complex and can vary depending on the specific substrates and ligands used. imperial.ac.uk Mechanistic investigations have explored photoinduced copper-mediated couplings, where a photoexcited copper(I)-thiolate complex acts as an electron donor to an aryl iodide, initiating the coupling process. rsc.org

While copper catalysis is widely applied, its application with long-chain alkyl halides like this compound can present challenges. In one study, an attempted reaction to form a salt by reacting an imine with one molar equivalent of this compound was unsuccessful. shu.ac.uk The reaction failed to proceed even when conducted in refluxing dimethylformamide (DMF) or the higher-boiling propionitrile, primarily due to the insolubility of the imine starting material. shu.ac.uk

However, this compound has been successfully utilized in other copper-involved synthetic applications. For example, it is used in the copper-catalyzed Kinugasa reaction, where nitrones react with alkynes to produce β-lactams. mdpi.com Additionally, some commercially available this compound formulations include copper as a stabilizer. sigmaaldrich.com

Zinc-Bound Dithiolates for C(sp³)–S Couplings

A significant challenge in organic synthesis is the efficient formation of carbon-sulfur bonds, particularly with sterically demanding substrates. Traditional methods like the Williamson thioetherification are often limited to primary alkyl halides and require high temperatures. rsc.org To address these limitations, a novel class of bench-stable zinc dithiolates has been developed for the C(sp³)–S coupling of various alkyl iodides. rsc.orgresearchgate.net

These reactions proceed at room temperature without the need for a base and exhibit excellent functional group tolerance. rsc.org The mechanism is proposed to involve a single electron transfer (SET) from the zinc dithiolate to a diazonium salt, which generates an aryl radical. This radical then participates in a halogen atom transfer (XAT) with the alkyl iodide (such as this compound) to form an alkyl radical, which subsequently couples to form the thioether product. rsc.orgresearchgate.net This radical-oriented pathway circumvents the challenges associated with traditional nucleophilic substitution reactions. rsc.org

Research has demonstrated the successful synthesis of various TMEDA-supported zinc dithiolates that react with high efficiency. researchgate.net The process allows for the coupling of alkyl iodides with both electron-donating and electron-withdrawing groups on the thiolating agent. researchgate.net

Table 1: C(sp³)–S Coupling of Alkyl Iodides using Zinc Dithiolates This table is representative of the general reaction; specific yield for this compound was not detailed in the provided search results.

| Entry | Alkyl Halide | Thiolating Agent | Conditions | Product |

|---|---|---|---|---|

| 1 | Primary Alkyl Iodide | Zinc Dithiolate | Room Temperature, Base-Free | Alkyl Thioether |

General Catalytic Systems for Alkyl Halide Reactivity

This compound serves as a versatile substrate in a variety of catalytic systems beyond copper and zinc-mediated reactions. Its reactivity as a primary alkyl iodide makes it a suitable partner in several cross-coupling methodologies.

Nickel-Catalyzed Suzuki Coupling: Nickel-based catalysts provide an effective means for the Suzuki cross-coupling of sp³-hybridized alkyl halides with sp²-hybridized organic boron compounds. google.com This method is advantageous for coupling alkyl halides like this compound, which are often less reactive than their aryl halide counterparts in traditional palladium-catalyzed systems. google.com The reaction facilitates the formation of a new carbon-carbon bond by eliminating the iodine atom. google.com

Palladium-Catalyzed Carbonylative Cross-Coupling: 1-Iodoalkanes can undergo palladium-catalyzed carbonylative cross-coupling reactions. For instance, 1-iododecane (B1670042) has been used to prepare 9-nonadecanone (B3029688) through a reaction with 9-octyl-9-borabicyclo[3.3.1]nonane, illustrating a pathway applicable to long-chain iodoalkanes.

Functionalization of Materials: The reactivity of this compound is also harnessed to modify advanced materials. It has been used to treat intercalated carbon nanotubes (CNTs) to produce hexadecylated graphene structures. mdpi.com These modified graphene materials can then be incorporated as fillers into polymer matrices, such as thermoplastic polyurethane, to create functional nanocomposites. mdpi.com

Synthesis of Organic Molecules: this compound is a key reagent in the multi-step synthesis of various organic molecules.

It is used in the synthesis of novel surfactants, where it is reacted with precursor molecules in acetonitrile (B52724) under reflux with potassium carbonate. ucl.ac.uk

It serves as an alkylating agent in the synthesis of phosphorylated nitrones. In a typical procedure, a precursor is treated with n-butyllithium followed by the addition of this compound in tetrahydrofuran (B95107) (THF) at low temperatures to yield the desired alkylated intermediate. mdpi.com

Table 2: Examples of this compound in Various Catalytic Reactions

| Reaction Type | Catalyst/Reagents | Substrate Partner | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| Surfactant Synthesis | K₂CO₃ | Surfactant Precursor | Acetonitrile | Reflux | ucl.ac.uk |

| Nitrone Synthesis | n-BuLi | Nitrone Precursor | THF | -78 °C | mdpi.com |

| Graphene Functionalization | Na/K melt | Intercalated CNTs | - | - | mdpi.com |

Utilization in Surfactant Chemistry and Phase Transfer Catalysis

This compound plays a significant role in the field of surfactant chemistry. Its amphiphilic nature, arising from a long, oil-soluble (hydrophobic) hydrocarbon tail and a water-attracting (hydrophilic) iodide head, allows it to be used in the synthesis of various surfactants. cymitquimica.com For instance, it is a key reactant in the production of alkyl imidazolium (B1220033) surfactants like 1-hexadecyl-imidazolium (Imm-C16) and dihexadecyl-imidazolium (Imm-2C16). lookchem.comchemdad.com These surfactants have applications in forming micelles and are used in various chemical processes.

Furthermore, this compound can function as a phase transfer catalyst. cymitquimica.com In a multiphase system, where reactants are in different, immiscible phases (like oil and water), a phase transfer catalyst facilitates the reaction by transporting a reactant from one phase to another. google.com The lipophilic hexadecyl group of this compound helps it to be soluble in the organic phase, while the iodide can interact with cations, enabling the transfer of reactants across the phase boundary. This catalytic activity is crucial for various heterogeneous ionic organic reactions. google.com Research has shown that the conversion of other alkyl halides, such as 1-chlorohexadecane (B1210310) to this compound, can be achieved using phase transfer catalysis. google.com Additionally, the reduction of alkyl halides and sulfonate esters to their corresponding alkanes can be effectively carried out in a two-phase system using sodium borohydride (B1222165) with a phase-transfer catalyst. lookchem.com

Integration into Polymer Science and Nanocomposite Development

The unique properties of this compound make it a valuable building block in polymer science and the development of nanocomposites. It is particularly useful in creating functionalized polymers and enhancing the properties of composite materials.

One notable application is in the creation of polymer/clay nanocomposites. asianpubs.orgpsu.edu For these materials to achieve optimal properties, the hydrophilic clay must be made compatible with the hydrophobic polymer matrix. This is often achieved by modifying the clay with organic surfactants. This compound is used to synthesize imidazolium-based surfactants which are then used to modify montmorillonite (B579905) (MMT) clay. asianpubs.orgpsu.edu These modified clays (B1170129) can then be incorporated into polymers like syndiotactic polystyrene (s-PS) and polypropylene (B1209903) (PP) to create nanocomposites with improved thermal stability and mechanical properties. asianpubs.orgpsu.edu For example, s-PS/MMT nanocomposites have shown increased interlayer distances, indicating good dispersion of the clay within the polymer matrix. psu.edu

This compound is also used in the synthesis of ionomers, which are polymers containing ionic groups. It reacts with other monomers to form quaternary ammonium (B1175870) methacrylate (B99206) polymers. researchgate.net These ionomers exhibit interesting solution properties and have potential applications in various fields.

The development of advanced materials like thermoplastic composites also benefits from this compound. It has been used to create hexadecylated graphene structures that act as fillers in thermoplastic polyurethane, enabling the production of graphene/polyurethane composites through injection molding. mdpi.com Furthermore, the etherification of lignin with this compound can produce thermoplastic biomaterials with a low glass transition temperature. mdpi.com

Precursor for Complex Biologically Relevant Molecules

This compound serves as a crucial starting material for the synthesis of various complex and biologically relevant molecules. chemicalbook.comsigmaaldrich.com Its long alkyl chain is a key structural component in many lipids and related compounds that play vital roles in biological systems.

A significant application is in the synthesis of ether lipids, which are a class of lipids containing an ether bond. nih.gov For example, it is used in the chemical synthesis of 1-O-hexadecyl dihydroxyacetone-3-phosphate, an important intermediate in the biosynthesis of ether lipids. umich.edu The synthesis involves condensing this compound with ethyl glycolate (B3277807), followed by a series of reactions to yield the final product. umich.edu It has also been utilized in the synthesis of lyso-PAF (platelet-activating factor), a potent lipid mediator involved in various physiological processes. nih.gov

Furthermore, this compound has been identified in plant extracts and is being investigated for its potential biological activities. nih.gov Studies have explored its effects on atopic dermatitis, suggesting it may have a role in regulating skin barrier function and mast cell degranulation. nih.gov It has also been used in the development of kits for preparing therapeutic agents, such as a Lipiodol solution of ¹⁸⁸Re-4-hexadecyl-2,2,9,9-tetramethyl-4,7-diaza-1,10-decanedithiol (HTDD) for liver cancer therapy. chemsrc.com

Functionalization of Carbon-Based Materials (e.g., Graphene)

The functionalization of carbon-based materials like graphene is a critical area of research for developing new materials with tailored properties. This compound plays a role in this field by enabling the covalent attachment of long alkyl chains to the surface of these materials, thereby modifying their solubility and processability.

One method involves the reaction of graphene oxide (GO) that has been functionalized with malononitrile (B47326) groups. acs.orgacs.org Deprotonation of these groups followed by a reaction with this compound results in the attachment of hexadecyl chains, making the graphene dispersible in organic solvents. acs.orgacs.org

Another approach involves the longitudinal opening of carbon nanotubes to form graphene nanoribbons (GNRs). google.com In this process, intercalation with a Na/K alloy is followed by quenching with this compound, which results in hexadecyl-functionalized GNRs. google.comdtic.mil This functionalization is crucial for dispersing the GNRs in organic solvents, which is a necessary step for their integration into various applications, such as de-icing and anti-icing layers. google.comdtic.mil These functionalized GNRs can be used to create thin, conductive films with hydrophobic properties. google.com The hexadecylated graphene structures have also been used as fillers for thermoplastic polyurethane to create composites via injection molding. mdpi.comresearchgate.net

Role in Specialized Organic Building Blocks and Reagents

This compound is a versatile reagent and building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. guidechem.comambeed.com The iodine atom is a good leaving group, making this compound an excellent substrate for nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of the 16-carbon hexadecyl group into a wide variety of organic molecules.

It is commonly used as an alkylating agent to introduce the long hexadecyl chain onto various substrates. guidechem.com For example, it is used in the synthesis of N-hexadecylquinolinium iminophenolate betaines, which are solvatochromic compounds that change color depending on the polarity of the solvent. shu.ac.uk

The compound is also employed in the synthesis of other specialized reagents. For instance, it is a precursor in the preparation of various organic compounds where a long alkyl chain is required for specific physical or chemical properties. guidechem.comlookchem.com Its utility as a building block extends to the creation of materials for applications in pharmaceuticals, agrochemicals, and materials science. guidechem.com

Research into Labeled Organic Compounds

In scientific research, particularly in studies involving metabolic pathways or the tracking of molecules, isotopically labeled compounds are invaluable tools. This compound can be synthesized with isotopic labels, such as radioactive isotopes of iodine or carbon, to serve as a tracer in various biological and chemical systems.

For example, the synthesis of 1-O-hexadecyl dihydroxyacetone-3-[³²P]phosphate, a radiolabeled version of an important lipid precursor, has been described. umich.edu This labeled compound can be used to study the enzymatic activity and metabolic fate of ether lipids. umich.edu While direct searches for the synthesis of radiolabeled this compound are not prevalent in the provided results, its use as a precursor for labeled, biologically relevant molecules highlights its importance in this area of research. umich.educhemsrc.com The development of a kit for the preparation of the liver cancer therapeutic agent Re-188-HDD/lipiodol, which involves a derivative of this compound, further underscores its role in the field of radiopharmaceuticals. chemsrc.com

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying large molecules like 1-iodoheptadecane. fiveable.meumn.edu DFT methods are used to investigate the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties, including molecular geometries, reaction energies, and activation barriers. fiveable.me

A primary application of DFT in studying the reactivity of 1-iodoheptadecane is the elucidation of reaction mechanisms. pitt.edursc.org Computational chemists can map out the entire potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states. A transition structure represents the highest energy point along the minimum energy pathway between reactants and products and is a fleeting, unstable arrangement of atoms. github.io

Finding these transition structures is a key challenge, but it provides invaluable information about the energy barrier of a reaction. github.io For 1-iodoheptadecane, this would typically involve modeling its reactions, such as nucleophilic substitution (S(_N)2) or elimination (E2) pathways. By calculating the geometries and energies of the transition states for these competing pathways, researchers can predict which mechanism is more likely to occur under specific conditions. For example, a DFT study could model the S(_N)2 reaction with a nucleophile, detailing the bond-breaking of the C-I bond and the simultaneous bond-forming with the incoming nucleophile through a pentacoordinate transition state. escholarship.orgresearchgate.net

DFT calculations provide access to fundamental thermochemical data that governs reaction spontaneity and equilibria. By computing the electronic energies of reactants and products, one can determine key thermodynamic quantities such as the enthalpy ((\Delta H)), entropy ((\Delta S)), and Gibbs free energy ((\Delta G)) of a reaction. nepjol.infomdpi.com A negative (\Delta G) indicates a thermodynamically favorable process.

Kinetic preferences, on the other hand, are determined by the activation energy () of the reaction, which is the energy difference between the reactants and the transition state. mdpi.com A lower activation energy corresponds to a faster reaction rate. In the context of 1-iodoheptadecane, DFT can be used to compare the activation energies for different potential reactions, such as substitution versus elimination, to predict the major kinetic product. nih.govnih.gov

For instance, in a reaction with a strong, sterically hindered base, calculations might show a lower activation energy for the E2 elimination pathway compared to the S(_N)2 substitution pathway, indicating a kinetic preference for forming hexadecene.

Table 1: Hypothetical Thermochemical and Kinetic Data for Competing Reactions of this compound Calculated by DFT

| Reaction Pathway | Reactant(s) | Product(s) | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

| S(_N)2 | This compound + OH⁻ | 1-Hexadecanol + I⁻ | 85 | -70 |

| E2 | This compound + OH⁻ | 1-Hexadecene + H₂O + I⁻ | 95 | -55 |

This table is illustrative and shows how DFT could be used to compare the kinetic (Ea) and thermodynamic (ΔH) favorability of substitution versus elimination reactions for 1-iodoheptadecane.

Conceptual DFT provides tools known as reactivity descriptors, which help predict the most reactive sites within a molecule without modeling a full reaction. nih.govmdpi.com Among the most powerful of these are the Fukui functions, which describe how the electron density at a specific point in a molecule changes upon the addition or removal of an electron. scm.comfaccts.de

The Fukui function comes in three main forms:

f(r) : for nucleophilic attack (measures the reactivity upon adding an electron). A high value indicates a good site for a nucleophile to attack.

f(r) : for electrophilic attack (measures the reactivity upon removing an electron). A high value indicates a site that is susceptible to attack by an electrophile.

f(r) : for radical attack.

For 1-iodoheptadecane, the carbon atom bonded to the iodine (C1) is expected to be the primary electrophilic site, making it susceptible to nucleophilic attack. The iodine atom, being a good leaving group, would also feature prominently in these analyses. By condensing the Fukui function values onto individual atoms, one can create a clear picture of local reactivity. researchgate.net

Local softness () is another descriptor, related to the Fukui function, that quantifies the reactivity of an atomic site. A larger local softness value indicates a more reactive site. mdpi.com

Table 2: Hypothetical Condensed Fukui Function and Local Softness Values for Selected Atoms of this compound

| Atom | Condensed Fukui Function (f⁺) | Condensed Fukui Function (f⁻) | Local Softness (s⁺) |

| C1 (Carbon bonded to I) | 0.35 | 0.05 | High |

| I (Iodine) | 0.15 | 0.40 | Moderate |

| C2 (Adjacent Carbon) | 0.08 | 0.12 | Low |

This illustrative table demonstrates how local reactivity descriptors calculated via DFT would pinpoint the C1 carbon as the primary site for nucleophilic attack (high f⁺ value) in 1-iodoheptadecane.

Analysis of Thermochemical and Kinetic Preferences

Quantum Mechanical Approaches to Reaction Selectivity

Quantum mechanical (QM) calculations are essential for understanding and predicting the selectivity of chemical reactions, including regioselectivity and stereoselectivity. mit.edunih.gov For long-chain molecules like 1-iodoheptadecane, understanding selectivity is key to controlling reaction outcomes. While DFT is a major component of this, other QM methods can also be employed to refine results. rsc.orgnih.gov

In reactions where multiple products can form, such as the elimination of HI from 1-iodoheptadecane which could potentially lead to different isomers of hexadecene if the chain were branched, QM methods can predict the major product by comparing the energies of the different transition states leading to each isomer. nih.gov

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational study. For reactions involving chiral catalysts or reagents with 1-iodoheptadecane, QM models can elucidate the origin of stereoselectivity by analyzing the non-covalent interactions (like steric hindrance and hydrogen bonding) in the diastereomeric transition states. nih.govnih.gov

Modeling of Substrate-Catalyst Interactions in Heterogeneous Systems

Many industrial reactions involving alkyl halides utilize heterogeneous catalysts. Understanding how a substrate like 1-iodoheptadecane interacts with a catalyst surface is crucial for designing more efficient catalytic processes. mdpi.com Computational modeling, often using DFT, can simulate the interaction between the substrate and the catalyst. nih.gov

These models can calculate key parameters such as:

Adsorption Energy : The energy released when 1-iodoheptadecane binds to the catalyst surface. This helps determine the strength of the interaction.

Surface Reconstruction : How the catalyst surface might change upon adsorption of the substrate.

Activation on the Surface : How the C-I bond in 1-iodoheptadecane is weakened upon binding to the catalyst, facilitating its cleavage.

Models can range from simple "lock-and-key" concepts to more complex "induced-fit" models, where both the substrate and the catalyst's active site undergo conformational changes to optimize their interaction. nih.gov By simulating these interactions, researchers can gain insights into how the catalyst facilitates the reaction and what factors control its activity and selectivity.

Prediction of Structure-Reactivity Relationships in Alkyl Halide Transformations

Computational chemistry is a powerful tool for establishing quantitative structure-reactivity relationships (QSRRs). chemrxiv.orguniversiteitleiden.nl By systematically studying a series of related molecules, researchers can build models that correlate structural or electronic properties with reaction rates or selectivity.

For alkyl halide transformations, a computational study could investigate a series of 1-haloalkanes (e.g., 1-chloro-, 1-bromo-, and 1-iodoheptadecane). By calculating properties such as the C-X bond length, C-X bond dissociation energy, and the partial atomic charge on the halogen-bearing carbon, a clear relationship with the calculated activation energy for a reaction like S(_N)2 can be established. rsc.orgnih.gov Such studies would computationally confirm the well-known experimental trend that the reactivity increases down the halogen group (I > Br > Cl > F), providing a quantitative basis for this relationship rooted in the electronic structure of the molecules.

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are becoming central to modern synthetic strategies, emphasizing atom economy, the use of environmentally benign reagents, and milder reaction conditions. The synthesis of this compound and other iodoalkanes is undergoing a paradigm shift towards more sustainable methods.

A significant area of development is the move away from traditional methods that often involve harsh reagents. Innovations include the use of hydrogen peroxide or tert-butyl hydroperoxide as green oxidants in catalytic systems. researchgate.net These methods are advantageous due to their metal-free nature, high chemoselectivity, and the generation of water or tert-butyl alcohol as the only byproducts. researchgate.net Another promising approach involves the direct hydroiodination of alkenes, which offers an atom-economic route to iodoalkanes. google.com This can be achieved by generating anhydrous hydrogen iodide in situ from hydrogen and iodine using a transition metal precursor and a phosphine (B1218219) ligand as a catalyst. google.com

Furthermore, protocols utilizing oxone/halide systems for halogenative rearrangements at room temperature are being explored. organic-chemistry.org These methods benefit from the in-situ generation of reactive halogenating species, producing non-toxic byproducts like potassium sulfate (B86663) or water. organic-chemistry.org The classic Finkelstein reaction, a cornerstone of iodoalkane synthesis, is also being refined for greener applications by employing polar solvents like acetone, methanol, or acetonitrile. manac-inc.co.jp

| Synthesis Method | Key Features | Sustainability Aspect |

| Catalytic Oxidative Coupling | Metal-free, mild conditions, high chemoselectivity. researchgate.net | Use of H2O2 or t-BuOOH as green oxidants; water or t-butyl alcohol as byproducts. researchgate.net |

| Direct Hydroiodination of Alkenes | Atom-economic, in-situ generation of HI. google.com | High atom economy, avoids pre-functionalization. google.comorganic-chemistry.org |

| Oxone/Halide Systems | Room temperature reactions, in-situ generation of halogenating species. organic-chemistry.org | Use of green oxidants, non-toxic byproducts. organic-chemistry.org |

| Modified Finkelstein Reaction | Use of polar, less hazardous solvents. manac-inc.co.jp | Reduced environmental impact of solvents. manac-inc.co.jp |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research is focused on both the synthesis of iodoalkanes and their subsequent transformations.

Iron-catalyzed reactions are emerging as a cost-effective and environmentally friendly alternative to more traditional precious metal catalysts. beilstein-journals.org For instance, iron(II) chloride can catalyze the coupling of aryl Grignard reagents with iodoalkanes. beilstein-journals.org Rhodium(III)-catalyzed C-H/N-H bond functionalization presents another avenue for creating complex molecules from iodoalkane precursors under mild conditions. researchgate.net

Phosphine-catalyzed reactions under blue light irradiation are also showing promise for metal-free iodo perfluoroalkylation of olefins. organic-chemistry.org This method offers mild reaction conditions and short reaction times. organic-chemistry.org Additionally, the use of indium and samarium(III) triflate as catalysts in reductive iodination and Friedel-Crafts alkylations, respectively, expands the toolkit for iodoalkane chemistry. organic-chemistry.org

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

The long alkyl chain of this compound makes it an intriguing building block for supramolecular chemistry and self-assembly. The iodine atom can participate in halogen bonding, a non-covalent interaction that is gaining recognition as a powerful tool for constructing ordered molecular architectures. acs.org

Halogen bonding, comparable in strength to the more familiar hydrogen bonding, can be utilized to direct the assembly of molecules into complex structures. acs.org For example, the interaction between an iodine atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor) can be exploited to create specific supramolecular synthons. acs.org The long hydrophobic hexadecyl chain of this compound can drive self-assembly in aqueous environments, with the iodo-group providing a specific directional interaction point.

Recent studies have demonstrated the use of perfluorinated iodoalkanes in the solid-phase extraction of compounds through halogen bonding interactions. acs.org This highlights the potential for using the iodine atom of this compound as a handle for selective recognition and binding in supramolecular systems. The fluorophobic effect, where the release of high-energy perfluoro-1-iodohexane molecules drives binding events, further underscores the potential of long-chain iodoalkanes in creating complex, functional assemblies. rsc.org

Advanced Spectroscopic and Analytical Characterization of Reaction Intermediates

Understanding the mechanisms of reactions involving this compound is fundamental to optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are proving invaluable in the direct observation and characterization of short-lived reaction intermediates.

Techniques such as time-resolved infrared (TRIR) spectroscopy and exchange NMR spectroscopy are being employed to study the kinetics and structures of transient species. nih.govresearchgate.net For instance, TRIR has been used to identify transient α-iodo boryl species in organoboron chemistry, providing crucial mechanistic insights. researchgate.net Exchange NMR spectroscopy allows for the characterization of dynamic equilibria between different reactive intermediates, which can be critical in determining the final product distribution in a reaction. nih.gov

The combination of experimental techniques like NMR spectroscopy with computational modeling provides a powerful approach to understanding reaction kinetics and thermodynamics. rsc.org This multifaceted strategy has been used to study the SN2 reactions of iodoalkanes, providing detailed information on activation parameters and the influence of steric effects. rsc.orgresearchgate.net

| Spectroscopic Technique | Application in Iodoalkane Chemistry | Key Insights |

| Time-Resolved Infrared (TRIR) Spectroscopy | Observation of short-lived radical and organometallic intermediates. researchgate.net | Elucidation of reaction mechanisms and kinetics. researchgate.net |

| Exchange NMR Spectroscopy | Characterization of rapidly equilibrating reaction intermediates. nih.gov | Understanding dynamic equilibria and their role in product formation. nih.gov |

| NMR Spectroscopy (Quantitative) | Following the time-dependent behavior of reactants, intermediates, and products. rsc.org | Determination of reaction rates and kinetic parameters. rsc.org |

| Calorimetry | Measurement of the heat of reaction. rsc.org | Thermodynamic characterization of reactions. rsc.org |

Computational Chemistry for Predictive Reactivity Modeling

Computational chemistry has become an indispensable tool for predicting the reactivity and properties of molecules, including this compound. Theoretical calculations can provide insights that are difficult or impossible to obtain through experiments alone.

Ab initio calculations and density functional theory (DFT) are used to understand the structures, reaction enthalpies, and activation parameters of reactions involving iodoalkanes. researchgate.net These calculations can help to interpret experimental results and to design new experiments. For example, computational studies have shown that the slower reaction rates of larger iodoalkanes like 1-iodobutane (B1219991) compared to iodomethane (B122720) are due to steric crowding around the reaction center, which leads to a higher activation energy. rsc.orgresearchgate.net

Molecular dynamics simulations using combined quantum mechanics/molecular mechanics (QM/MM) potentials are employed to study the dynamics of enzymatic reactions involving haloalkanes. acs.org These simulations can reveal the role of protein dynamics in accelerating reaction rates. acs.org Furthermore, generative artificial intelligence (AI) models are being developed to predict the catalytic activity of enzymes like haloalkane dehalogenases, opening up new avenues for enzyme engineering. nih.gov

Expansion into New Functional Materials and Biomedical Research Applications

The unique properties of this compound and other iodoalkanes are leading to their exploration in the development of new functional materials and for applications in biomedical research.

The ability of iodoalkanes to participate in a variety of chemical reactions makes them valuable precursors for the synthesis of complex molecules with specific functions. google.com For example, they can be used to create fluorescent labels for biomolecules or to synthesize agents for photodynamic and photothermal therapy. colab.ws The covalent binding of haloalkane derivatives to proteins, as seen in HaloTag technology, is a powerful tool for protein functional analysis, including protein microarrays and affinity purification. nih.gov

In the realm of functional materials, the self-assembly properties of long-chain iodoalkanes can be harnessed to create ordered structures with applications in areas such as molecular electronics and sensors. acs.org The development of stimuli-responsive supramolecular assemblies based on pillarenes, which can be functionalized with alkyl chains, highlights the potential for creating advanced materials for drug delivery and environmental treatment. acs.org

Q & A

Q. 1.1. How is 1-iodohexadecane synthesized, and what reaction conditions optimize yield?

this compound is typically synthesized via nucleophilic substitution (e.g., reaction of hexadecanol with hydroiodic acid) or direct iodination of hexadecane. Key parameters include:

- Temperature : Reactions often occur at 100–120°C to balance reactivity and avoid decomposition .

- Catalysts : Zn or ZnX₂ may enhance iodination efficiency by stabilizing intermediates .

- Purification : Distillation under reduced pressure (e.g., 206–207°C at 10 mmHg) is critical to isolate pure product .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS or NMR.

Q. 1.2. What are the key physical and spectral properties of this compound for experimental design?

- Physical Properties :

- Spectral Data :

Q. 1.3. How is this compound characterized for identity and purity in new studies?

- Primary Methods :

- Advanced Confirmation : Use X-ray crystallography for structural validation (if crystalline derivatives are available).

Advanced Research Questions

Q. 2.1. How do discrepancies in <sup>13</sup>C NMR δC2 values for this compound arise across studies?

- Key Findings :

- δC2 values vary by ±0.05 ppm due to spectrometer frequency (e.g., +3.95 ppm at 22.5 MHz vs. +3.85 ppm at 75 MHz) .

- Chain-length effects: Longer chains (e.g., 1-iodooctadecane) show slightly lower δC2 shifts .

- Resolution Strategy :

- Standardize NMR acquisition parameters (e.g., solvent, temperature).

- Cross-validate with DFT calculations to account for electronic effects of iodine.

Q. 2.2. What mechanistic role does this compound play in modulating mast cell SNARE proteins in atopic dermatitis models?

- Experimental Insights :

- Methodological Gap : Further studies should isolate direct vs. indirect effects using knock-out models or proteomic profiling.

Q. 2.3. How does the dielectric constant of this compound influence its use in solvent modeling for organozinc reactions?

Q. 2.4. How can researchers resolve contradictions in the bioactivity of this compound across different experimental systems?

- Case Study :

- Hypothesis Testing :

- Evaluate species-specific metabolism (e.g., iodine release rates).

- Use isotopic labeling (<sup>125</sup>I) to track biodistribution and degradation pathways.

Methodological Recommendations

- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed synthesis protocols and raw spectral data .

- Contradiction Analysis : Apply systematic reviews (e.g., PRISMA frameworks) to reconcile conflicting results, prioritizing studies with standardized methodologies .

- Ethical Compliance : For biomedical studies, ensure alignment with institutional protocols for animal welfare and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.